
4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The compound “4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” falls under this category.
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Treatment of Gout
- The compound 4-hydroxypyrazolo(3,4-d)pyrimidine (HPP), closely related to your query, has been identified as a potent inhibitor of xanthine oxidase. This enzyme inhibition has implications in the treatment of gout, as it can lower the concentration of uric acid in serum and urine. This discovery led to its use in managing gout conditions (Hall, Holloway, & Scott, 1964).
Potentiation of Anticancer Drugs
- Another study explored how the inhibition of xanthine oxidase by a related compound can potentiate the effectiveness of certain anticancer drugs, such as 6-mercaptopurine. This demonstrates the potential use of pyrimidine derivatives in enhancing cancer treatment effectiveness (Elion, Callahan, Nathan, Bieber, Rundles, & Hitchings, 1963).
DNA Interaction and Base Pair Modification
- Pyrimidine derivatives, including those related to your query, have been studied for their ability to interact with DNA and potentially alter base pairing. This has implications in understanding and potentially manipulating genetic material for various applications (Voegel, von Krosigk, & Benner, 1993).
Antiviral and Antimicrobial Applications
- Pyrimidine derivatives have shown promise in antiviral and antimicrobial applications. Their structure has been manipulated to target specific viruses and bacteria, demonstrating their potential as therapeutic agents in infectious diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cancer Treatment and Anti-Inflammatory Applications
- Specific pyrimidine derivatives have been synthesized and evaluated for their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Some of these compounds have been selected for clinical investigations, particularly for their potent antiemetic activity, which is relevant in cancer treatment and as anti-inflammatory agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Other Applications
- Pyrimidine derivatives have been explored for a wide range of other applications, including as antileishmanial agents, in cerebroprotection, in the study of DNA photolyase enzymes, and in photocatalytic degradation, demonstrating the compound's versatile role in scientific research (Pfaller & Marr, 1974).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with various receptors such as the5-HT1A receptor . These receptors play a crucial role in neurotransmission and can influence various physiological and psychological processes.
Mode of Action
Related compounds have been shown to exhibitneuroprotective and anti-inflammatory properties . They achieve this by interacting with their targets and initiating changes that lead to the inhibition of certain biochemical pathways.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a significant role in cellular function and response to stress, and their modulation can have profound effects on cellular health and survival.
Result of Action
The molecular and cellular effects of the compound’s action seem to be quite significant. It has been suggested that the compound can exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it can show anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14(2)26-19-13-18(20-16(4)21-19)22-9-11-23(12-10-22)27(24,25)17-7-5-15(3)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXYCRNSJSTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2868929.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868930.png)
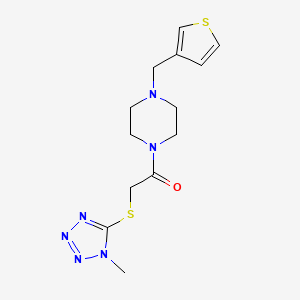
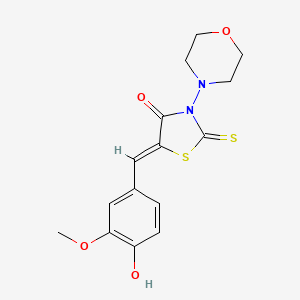
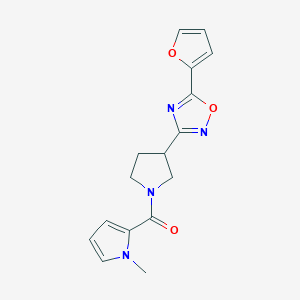
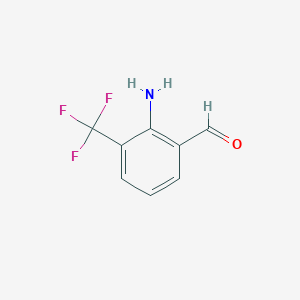
![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868938.png)
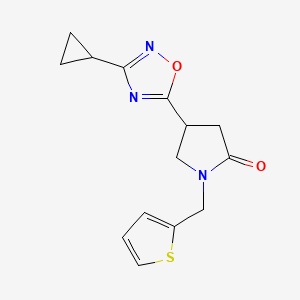
![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)
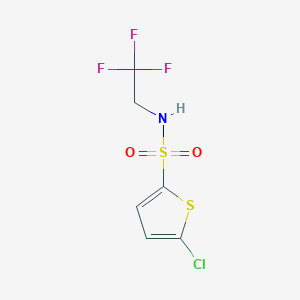
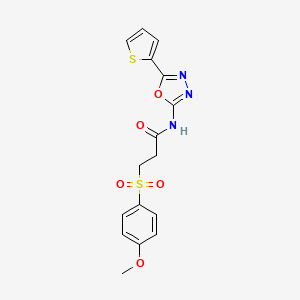
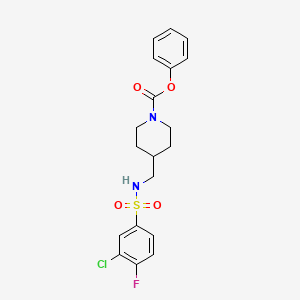
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)